molecular formula C18H16ClN3O2 B2941622 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1448033-56-4

2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2941622
CAS No.: 1448033-56-4
M. Wt: 341.8
InChI Key: WAUCIIJYSQLCBM-UHFFFAOYSA-N
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Description

2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure, which incorporates a piperidine ring linked to a nicotinonitrile core via an ether bond, is a key scaffold found in various investigated therapeutic agents . Compounds with this core structure are frequently explored for their potential to modulate critical biological pathways involved in disease progression . A primary research application for this class of compounds is as inhibitors of cell proliferation, making them valuable tools for studying cancer biology . Researchers investigate their potential to induce apoptosis and their synergistic effects when combined with other established modalities, such as DNA damaging agents, antimetabolites, ionizing radiation, and microtubule inhibitors . The structural motif present in this compound suggests potential for targeting key signaling networks, including those mediated by kinases and phosphotransferases, which are often dysregulated in glial tumors and other proliferative disorders . This compound is supplied For Research Use Only and is intended to facilitate the development of novel in vitro and in vivo models to advance the understanding of disease mechanisms.

Properties

IUPAC Name

2-[1-(3-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-5-1-3-13(11-15)18(23)22-9-6-16(7-10-22)24-17-14(12-20)4-2-8-21-17/h1-5,8,11,16H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUCIIJYSQLCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Introduction of the Chlorobenzoyl Group: The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to introduce the chlorobenzoyl group.

    Coupling with Nicotinonitrile: Finally, the chlorobenzoyl-piperidine intermediate is coupled with nicotinonitrile using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways, modulating their activity.

    Pathways Involved: It could influence pathways related to neurotransmitter release, receptor binding, or enzyme inhibition, leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1448137-13-0)

This compound, identified in , serves as the closest structural analog to the target molecule. Key differences and similarities are summarized below:

Structural Differences :
Parameter Target Compound (3-Chloro) Analog (2-Bromo)
Substituent Position Chlorine at meta (3rd) position on benzoyl Bromine at ortho (2nd) position on benzoyl
Halogen Type Chlorine (Cl, atomic mass 35.45) Bromine (Br, atomic mass 79.9)
Molecular Formula C₁₈H₁₆ClN₃O₂ C₁₈H₁₆BrN₃O₂
Molecular Weight 341.8 g/mol 386.2 g/mol
Implications of Structural Variations :

This may influence binding interactions with biological targets (e.g., hydrogen bonding or dipole interactions) . Steric Effects: Bromine’s larger atomic radius (1.85 Å vs. Cl’s 1.75 Å) at the ortho position introduces greater steric hindrance, which could reduce conformational flexibility or impede access to binding pockets .

Positional Isomerism: The meta-chloro substituent (target compound) allows for a more linear spatial arrangement compared to the ortho-bromo analog.

Molecular Weight and Physicochemical Properties :

  • The bromo analog’s higher molecular weight (386.2 vs. 341.8 g/mol) may reduce solubility in aqueous media, a critical factor in pharmacokinetics.
Data Limitations :
  • No experimental data on melting points, solubility, or biological activity are provided in the evidence, limiting quantitative comparisons.

Broader Context: Halogenated Piperidine Derivatives

However, general trends in halogenated compounds can be inferred:

  • Chlorine vs. Bromine : Chlorinated compounds often exhibit higher stability and lower cost, whereas brominated analogs may show enhanced lipophilicity, influencing membrane permeability .
  • Ortho vs. Meta Substitution : Meta-substituted benzoyl groups typically offer better electronic delocalization, which could enhance binding to aromatic-rich enzyme active sites compared to ortho-substituted derivatives.

Biological Activity

The compound 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN2OC_{18}H_{19}ClN_2O with a molecular weight of approximately 320.81 g/mol. The compound features a piperidine ring, a chlorobenzoyl moiety, and a nitrile group which are integral to its biological activity.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of piperidine derivatives demonstrated that modifications at the benzoyl position significantly enhance anticancer activity against various cancer cell lines. For instance, compounds exhibiting similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer properties .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of related compounds have revealed significant activity against both Gram-positive and Gram-negative bacteria. The introduction of the chlorobenzoyl group is hypothesized to enhance membrane permeability, leading to increased efficacy against bacterial strains .

Case Study 1: Anticancer Efficacy

In vitro studies on a series of piperidine derivatives, including those similar to this compound, revealed their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. Notably, one derivative demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Activity

A recent study assessed the antimicrobial potential of several chlorobenzoyl derivatives. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Data Tables

Biological Activity IC50/ MIC Values Target Organism/ Cell Line
Anticancer5 µMMCF-7 Breast Cancer Cells
Antimicrobial8 - 32 µg/mLStaphylococcus aureus
Antimicrobial16 - 32 µg/mLEscherichia coli

Chemical Reactions Analysis

Nitrile Group Reactivity

The nitrile group (-CN) undergoes characteristic transformations under various conditions:

Reaction Type Conditions Products Key Findings
HydrolysisAcidic (H₂SO₄/H₂O) or Basic (NaOH)Carboxylic acid or amide derivativesComplete conversion to carboxylic acid occurs under strong acidic conditions. Basic hydrolysis yields intermediate amides .
Nucleophilic SubstitutionGrignard reagents (RMgX)Ketones or tertiary alcoholsLimited reactivity observed due to steric hindrance from the piperidine ring.

Example :
R CN+H2OH+R COOH\text{R CN}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R COOH}
Hydrolysis of the nitrile group in 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile produces a carboxylic acid derivative, confirmed via IR spectroscopy (loss of -CN peak at 2240 cm⁻¹) .

Piperidine Ring Modifications

The piperidine ring participates in reactions typical of secondary amines:

Reaction Type Conditions Products Key Findings
AcylationChloroacetyl chloride/TEAN-acylated derivativesSelective acylation at the piperidine nitrogen occurs in >80% yield .
Deprotonation/SubstitutionNaH or LDAAlkylated/arylated piperidine analogsDeprotonation enables nucleophilic substitution with alkyl halides .

Example :
Piperidine NH+Cl CO RTEAPiperidine N CO R\text{Piperidine NH}+\text{Cl CO R}\xrightarrow{\text{TEA}}\text{Piperidine N CO R}
Acylation with 4-chlorobenzoyl chloride under basic conditions forms stable amide bonds, critical for enhancing biological activity .

Chlorobenzoyl Moiety Reactivity

The 3-chlorobenzoyl group undergoes electrophilic and nucleophilic reactions:

Reaction Type Conditions Products Key Findings
Halogen DisplacementPd-catalyzed coupling (Suzuki)Biaryl derivativesLimited success due to steric hindrance; meta-chlorine substitution reduces reactivity.
Electrophilic SubstitutionHNO₃/H₂SO₄Nitrobenzoyl analogsNitration occurs preferentially at the para position of the benzoyl ring.

Example :
Ar Cl+Ar B OH 2PdAr Ar \text{Ar Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{Ar Ar }
Suzuki coupling with phenylboronic acid yields biaryl derivatives, though yields are moderate (40–50%).

Ether Linkage Cleavage

The ether bond (C-O-C) is susceptible to cleavage under strong conditions:

Reaction Type Conditions Products Key Findings
Acidic CleavageHBr/AcOHPhenol and piperidine fragmentsComplete cleavage occurs at 100°C, confirmed by GC-MS.
Reductive CleavageLiAlH₄Alcohol derivativesLimited applicability due to competing reduction of nitrile.

Example :
R O R +HBrR OH+R Br\text{R O R }+\text{HBr}\rightarrow \text{R OH}+\text{R Br}
Cleavage of the ether linkage in this compound generates 3-chlorobenzoic acid and a piperidine-alcohol intermediate.

Comparative Reactivity with Structural Analogs

The table below highlights reactivity differences between this compound and related compounds:

Compound Functional Groups Key Reactivity Differences
3-Chlorobenzoyl-piperidinePiperidine, chlorobenzoylLacks nitrile group; higher stability in basic hydrolysis.
Nicotinonitrile derivativesPyridine, nitrileFaster nitrile hydrolysis due to absence of steric hindrance .
Piperidinyl ethersEther, piperidineEther cleavage occurs at lower temperatures compared to nitrile-containing analogs .

Mechanistic Insights

  • Nitrile Hydrolysis : Proceeds via protonation of the nitrile nitrogen, followed by nucleophilic water attack .

  • Piperidine Acylation : Follows a two-step mechanism involving deprotonation and nucleophilic acyl substitution .

  • Electrophilic Substitution : Directed by the electron-withdrawing chlorine atom on the benzoyl ring.

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